molecular formula C21H28ClNO2S B13451295 O-Acetylrotigotine Hydrochloride CAS No. 1229620-82-9

O-Acetylrotigotine Hydrochloride

Cat. No.: B13451295
CAS No.: 1229620-82-9
M. Wt: 394.0 g/mol
InChI Key: AVIUYGPHELTUQP-FERBBOLQSA-N
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Description

O-Acetylrotigotine Hydrochloride is a derivative of rotigotine, a non-ergoline dopamine agonist. Rotigotine is primarily used in the treatment of Parkinson’s disease and restless leg syndrome. This compound is a compound that has been synthesized to enhance the pharmacological properties of rotigotine, making it more effective in its therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Acetylrotigotine Hydrochloride involves the acetylation of rotigotine. The process typically includes the reaction of rotigotine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the hydroxyl group on the rotigotine molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) to purify the final product and ensure its quality. The production process also includes rigorous quality control measures to monitor the purity and stability of the compound .

Chemical Reactions Analysis

Types of Reactions

O-Acetylrotigotine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

O-Acetylrotigotine Hydrochloride has several scientific research applications:

    Chemistry: It is used as a model compound to study the behavior of dopamine agonists and their derivatives.

    Biology: The compound is used in research to understand the mechanisms of dopamine receptor activation and signaling pathways.

    Medicine: It is investigated for its potential therapeutic effects in treating neurological disorders such as Parkinson’s disease and restless leg syndrome.

    Industry: The compound is used in the development of new pharmaceutical formulations and drug delivery systems

Mechanism of Action

O-Acetylrotigotine Hydrochloride exerts its effects by activating dopamine receptors in the brain. It mimics the action of dopamine, a neurotransmitter that plays a crucial role in regulating movement and coordination. The compound binds to dopamine receptors, particularly the D1, D2, and D3 receptors, and activates them, leading to improved dopaminergic signaling. This mechanism helps alleviate the symptoms of Parkinson’s disease and restless leg syndrome .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its enhanced pharmacological properties compared to rotigotine. The acetylation of rotigotine improves its stability and bioavailability, making it more effective in its therapeutic applications. Additionally, the compound’s ability to undergo various chemical reactions makes it a valuable tool in scientific research .

Properties

CAS No.

1229620-82-9

Molecular Formula

C21H28ClNO2S

Molecular Weight

394.0 g/mol

IUPAC Name

[(6S)-6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-yl] acetate;hydrochloride

InChI

InChI=1S/C21H27NO2S.ClH/c1-3-12-22(13-11-19-7-5-14-25-19)18-9-10-20-17(15-18)6-4-8-21(20)24-16(2)23;/h4-8,14,18H,3,9-13,15H2,1-2H3;1H/t18-;/m0./s1

InChI Key

AVIUYGPHELTUQP-FERBBOLQSA-N

Isomeric SMILES

CCCN(CCC1=CC=CS1)[C@H]2CCC3=C(C2)C=CC=C3OC(=O)C.Cl

Canonical SMILES

CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3OC(=O)C.Cl

Origin of Product

United States

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